4-Bromo-5-chloro-2-methylbenzaldehyde
Description
4-Bromo-5-chloro-2-methylbenzaldehyde is a halogenated benzaldehyde derivative with a molecular formula C₈H₆BrClO. Its structure features a benzene ring substituted with a bromine atom at position 4, a chlorine atom at position 5, a methyl group at position 2, and a formyl group at position 1. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its reactive aldehyde group and halogen substituents, which facilitate further functionalization .
Notably, conflicting CAS numbers are reported for this compound: 1394291-50-9 (purity 95%, per Combi-Blocks ) and 1531209-75-2 (listed by CymitQuimica ). This discrepancy necessitates verification for precise identification in industrial or research settings.
Properties
IUPAC Name |
4-bromo-5-chloro-2-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5-2-7(9)8(10)3-6(5)4-11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXNOEQKERZPKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-5-chloro-2-methylbenzaldehyde can be synthesized through several methods. One common approach involves the bromination and chlorination of 2-methylbenzaldehyde. The reaction typically employs bromine and chlorine as reagents under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 4-Bromo-5-chloro-2-methylbenzoic acid.
Reduction: 4-Bromo-5-chloro-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-5-chloro-2-methylbenzaldehyde is utilized in a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-2-methylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Reactivity Differences
Halogen Effects :
- Bromine and chlorine in this compound enhance electrophilic substitution reactivity compared to fluorine analogs (e.g., 4-Bromo-5-fluoro-2-methylbenzaldehyde) .
- The trifluoromethyl group in 4-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde introduces strong electron-withdrawing effects, increasing stability under acidic conditions .
- Hydroxyl (e.g., 3-Bromo-5-chloro-4-hydroxybenzaldehyde) or amino groups (e.g., 2-Amino-5-bromo-4-chloro-benzaldehyde) significantly alter solubility and reactivity, enabling use in polar reaction systems .
Biological Activity
4-Bromo-5-chloro-2-methylbenzaldehyde (C₈H₆BrClO) is an aromatic compound characterized by the presence of a benzaldehyde functional group, with bromine and chlorine substituents at the 4 and 5 positions, respectively, and a methyl group at the 2 position. This unique structure imparts distinctive chemical properties that have been investigated for their potential biological activities.
- Molecular Formula : C₈H₆BrClO
- Molecular Weight : 233.49 g/mol
- Structure : The compound features a reactive aldehyde group (CHO), which is crucial for its biological interactions.
The presence of halogen atoms (bromine and chlorine) enhances the compound's reactivity compared to its analogs, potentially influencing its biological interactions through altered lipophilicity and electronic properties .
Biological Activity Overview
The biological activity of this compound has been explored mainly in the context of medicinal chemistry and biochemical research. Its potential therapeutic properties include:
- Enzyme Inhibition : The compound has been investigated for its ability to interact with various enzymes, potentially serving as an enzyme inhibitor or modulator.
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity, making it a candidate for further exploration in antifungal and antibacterial applications.
- Anticancer Activity : There is ongoing research into the compound's potential anticancer properties, especially in relation to its effects on specific cancer cell lines.
Case Studies and Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
-
Enzyme-Catalyzed Reactions :
- The compound has been utilized as a probe in enzyme-catalyzed reactions, suggesting its utility in studying biological pathways .
- It has shown potential as a building block for synthesizing more complex molecules through reactions such as aldol condensation and reductive amination.
- Antimicrobial Activity :
- Anticancer Studies :
Comparative Biological Activity Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
